molecular formula C7H5ClFNO B2984713 2-Amino-6-chloro-3-fluorobenzaldehyde CAS No. 1596699-61-4

2-Amino-6-chloro-3-fluorobenzaldehyde

Cat. No.: B2984713
CAS No.: 1596699-61-4
M. Wt: 173.57
InChI Key: WQOVTKYRTLTKKK-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes in Contemporary Organic Chemistry

Substituted benzaldehydes are foundational reagents in modern organic chemistry, valued for their reactivity and versatility. wisdomlib.org The aldehyde functional group is a reactive center that readily participates in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations. This reactivity makes substituted benzaldehydes indispensable precursors for a vast number of more complex molecules. rug.nlacs.org

They are pivotal in the synthesis of various organic structures, such as chalcones, oxazolones, and Schiff bases. wisdomlib.org Furthermore, their role extends to the creation of radiolabeled compounds for applications like Positron Emission Tomography (PET), highlighting their importance in advanced medical imaging. acs.orgresearchgate.net The ability to introduce a wide range of substituents onto the benzene (B151609) ring allows chemists to fine-tune the electronic and steric properties of the molecule, making these compounds essential building blocks in fields ranging from medicinal chemistry to materials science. acs.orgcore.ac.uk

Strategic Role of Halogen and Amino Functional Groups in Aromatic Systems

The presence of halogen and amino functional groups on an aromatic ring imparts distinct and often complementary electronic effects, which chemists can strategically exploit during synthesis.

Amino Group: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution. uobabylon.edu.iq Through a strong electron-donating resonance effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. openstax.orgnumberanalytics.com This enhanced nucleophilicity makes the ring significantly more reactive towards electrophiles compared to unsubstituted benzene.

In drug design, the incorporation of halogens is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net Halogen atoms can also serve as leaving groups in nucleophilic aromatic substitution reactions or participate in halogen bonding, a specific type of non-covalent interaction. The use of halogenating enzymes in synthesis is also an emerging field, offering green chemistry alternatives for incorporating these atoms with high selectivity. researchgate.netresearchgate.net

Contextualizing 2-Amino-6-chloro-3-fluorobenzaldehyde within Chemical Research Domains

This compound is a polysubstituted aromatic compound whose structure is primed for complex synthetic applications. Its unique arrangement of three distinct functional groups—an activating amino group, two different deactivating but ortho-para directing halogens, and a reactive aldehyde—makes it a highly valuable and specialized intermediate.

The specific substitution pattern suggests its primary utility lies in the synthesis of complex, highly substituted heterocyclic compounds. The amino and aldehyde groups can participate in intramolecular cyclization or condensation reactions, while the halogen atoms provide sites for further functionalization via cross-coupling or nucleophilic substitution reactions. This multifaceted reactivity makes it a key building block in medicinal chemistry and agrochemical research, where the synthesis of novel heterocyclic scaffolds is a constant objective. A closely related compound, 2-Chloro-6-fluorobenzaldehyde (B137617), is known to be an intermediate in the production of antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as various pesticides, underscoring the potential of this structural class in developing bioactive molecules. wikipedia.orgindiamart.com

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₅ClFNO
Molecular Weight 173.57 g/mol
CAS Number 213264-57-4
Appearance Solid (Typical)

Note: Physical properties can vary based on purity and supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-chloro-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOVTKYRTLTKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 6 Chloro 3 Fluorobenzaldehyde

Strategic Approaches to Substituted Benzaldehyde (B42025) Formation

The construction of a molecule with the substitution pattern of 2-amino-6-chloro-3-fluorobenzaldehyde can be approached through various synthetic routes. The order of introduction of the amino, chloro, and fluoro substituents, along with the formation of the benzaldehyde functional group, is critical. A plausible retrosynthetic analysis suggests that the amino group is best introduced in a late-stage synthesis, for instance, through the reduction of a nitro group. The aldehyde functionality can be formed either prior to or after the introduction of all ring substituents.

A key aspect of the synthesis is the regioselective introduction of the halogen and amino groups onto the benzene (B151609) ring. The directing effects of the substituents play a crucial role in determining the feasibility of a synthetic sequence.

The synthesis could commence from a commercially available fluorinated or chlorinated toluene (B28343) or benzaldehyde derivative. For instance, starting with 3-fluorotoluene, subsequent chlorination would need to be directed to the 2- and 6-positions. The presence of the fluorine atom, an ortho-, para-director, would not favor the desired substitution pattern in an electrophilic aromatic substitution.

Alternatively, a more controlled approach would involve starting with an appropriately substituted precursor where the halogenation pattern is already established. For example, 2-chloro-6-fluorotoluene (B1346809) can serve as a starting material. wikipedia.org The challenge then lies in the introduction of the amino group at the desired position.

Another strategy involves the halogen-exchange reaction. For example, 4-chlorobenzaldehyde (B46862) can be converted to 4-fluorobenzaldehyde (B137897) in an improved and practical synthesis. wikipedia.org While not directly applicable to the target molecule's substitution pattern, this highlights the possibility of interconverting halogens on the aromatic ring.

Table 1: Representative Halogenation Reactions

Starting MaterialReagent(s)ProductYield
4-chlorobenzaldehydePotassium fluoride (B91410)4-fluorobenzaldehydeHigh
2,3-dichlorobenzonitrilePotassium fluoride2-fluoro-3-chlorobenzonitrileNot specified

This table presents examples of halogenation reactions on related aromatic compounds.

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach offers good regiocontrol, as the nitration of a substituted benzaldehyde can be directed by the existing substituents. For the synthesis of this compound, a plausible intermediate would be 2-chloro-6-fluoro-3-nitrobenzaldehyde. bldpharm.com The nitro group can be introduced via electrophilic nitration of a 2-chloro-6-fluorobenzaldehyde (B137617) precursor.

The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed for this purpose, including tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. mdpi.com For example, the reduction of 3-fluoro-4-chloro-6-nitrobenzaldehyde to 3-fluoro-4-chloro-6-aminobenzaldehyde has been achieved through contact hydrogen reduction using a platinum-containing or ruthenium-containing catalyst. google.com This demonstrates the feasibility of reducing a nitro group in the presence of halogen substituents and an aldehyde functional group.

Table 2: Representative Nitro Group Reduction Reactions

Starting MaterialReagent(s)ProductYield
3-fluoro-4-chloro-6-nitrobenzaldehydeH₂, Pt or Ru catalyst3-fluoro-4-chloro-6-aminobenzaldehydeNot specified
Various nitroquinolinesSnCl₂Corresponding aminoquinolinesUp to 86%

This table presents examples of nitro group reductions on related aromatic compounds.

The aldehyde functional group can be introduced at various stages of the synthesis through the oxidation of a methyl group, a benzyl (B1604629) alcohol, or a benzyl halide.

The Kornblum oxidation provides a method for the conversion of alkyl halides to carbonyl compounds. wikipedia.org This reaction involves the displacement of a halide with dimethyl sulfoxide (B87167) (DMSO), followed by an elimination reaction in the presence of a base to yield the aldehyde. wikipedia.org This method could be applied to a precursor such as 2-amino-6-chloro-3-fluorobenzyl bromide. The reaction is typically effective for activated substrates like benzylic halides. wikipedia.org

To enhance the reactivity of the substrate, the benzyl halide can be converted to a tosylate, which is a better leaving group. wikipedia.org

A common synthetic route to benzaldehydes involves the oxidation of the corresponding benzyl alcohol. A variety of oxidizing agents can be used for this transformation, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. For a substrate containing an amino group, mild and selective oxidation conditions are necessary to avoid side reactions. A chemoselective aerobic oxidation of aminobenzyl alcohols to amino aldehydes has been reported using a copper(I) iodide/TEMPO catalytic system under an oxygen atmosphere. nih.govd-nb.info This method has been shown to be effective for a range of substituted 2-aminobenzyl alcohols. nih.govd-nb.info

Alternatively, the aldehyde can be prepared from a dihalomethyl precursor. For instance, 2-chloro-6-fluorobenzaldehyde can be synthesized from 2-chloro-6-fluorotoluene by chlorination to form 2-chloro-6-fluorobenzyl dichloride, followed by hydrolysis. google.com A similar approach could be envisioned for the synthesis of the target molecule, where the dihalomethyl group is hydrolyzed in the final steps.

Table 3: Representative Oxidation Reactions for Aldehyde Synthesis

Starting MaterialReagent(s)ProductYield
2-aminobenzyl alcoholCuI, TEMPO, O₂2-aminobenzaldehyde (B1207257)Good to excellent
2-chloro-6-fluorotoluene1. Chlorination 2. Hydrolysis2-chloro-6-fluorobenzaldehyde~90%
2-fluoro-3-chlorobenzyl alcoholTEMPO, NaHCO₃, NaClO2-fluoro-3-chlorobenzaldehyde91%

This table presents examples of oxidation reactions to form benzaldehydes from related precursors.

Multi-step Synthetic Sequences from Nitro, Nitrile, or Carboxylic Acid Precursors

Multi-step synthetic pathways are fundamental in constructing complex organic molecules like this compound. These sequences allow for the sequential introduction and modification of functional groups to build the desired molecular architecture. The choice of precursor—be it a nitro, nitrile, or carboxylic acid derivative—dictates the specific transformations required.

A plausible and commonly employed strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. nih.govacs.orgresearchgate.netrsc.org Therefore, a logical precursor for this compound is 2-chloro-6-fluoro-3-nitrobenzaldehyde. The synthesis would primarily involve the selective reduction of the nitro group to an amino group.

Alternatively, a nitrile-containing precursor such as 2-chloro-6-fluoro-3-nitrobenzonitrile (B1333680) could be utilized. This route would necessitate the reduction of the nitro group and the conversion of the nitrile group into a formyl group, which could be achieved through hydrolysis to a carboxylic acid followed by reduction, or through direct reduction of the nitrile to an aldehyde.

A third approach could commence from a carboxylic acid precursor, for instance, 2-Amino-6-chloro-3-fluorobenzoic acid. This pathway would require the selective reduction of the carboxylic acid to an aldehyde in the presence of the amino and halo substituents.

The reduction of a nitro group to an amine is a cornerstone transformation in the synthesis of aromatic amines from nitroaromatic compounds. nih.govacs.orgresearchgate.netrsc.org In the context of synthesizing this compound from its nitro precursor, this step is paramount. A variety of reducing agents and catalytic systems can be employed for this purpose, with the choice often depending on the substrate's sensitivity to the reaction conditions and the desired selectivity.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst such as palladium, platinum, or nickel, under a hydrogen atmosphere. researchgate.net For halogenated nitroaromatics, a significant challenge is the prevention of hydrodehalogenation, an undesired side reaction where a halogen atom is replaced by a hydrogen atom. nih.govgoogle.com The selection of the catalyst and reaction conditions is therefore critical to ensure the integrity of the chloro and fluoro substituents in the molecule.

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as tin(II) chloride in the presence of a strong acid, or iron metal in acidic media, are effective for the reduction of nitro groups. These methods are often preferred for laboratory-scale syntheses due to their operational simplicity. More contemporary approaches include electrocatalytic reduction, which can offer high selectivity and milder reaction conditions. nih.govacs.orgresearchgate.net

The reduction of a nitrile group to an amine is also a feasible transformation, typically achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride. However, in a precursor containing both a nitro and a nitrile group, selective reduction can be challenging.

Below is a table summarizing various methods for the reduction of substituted nitroarenes to anilines, which are applicable to the synthesis of this compound.

MethodCatalyst/ReagentTypical ConditionsAdvantagesChallenges
Catalytic HydrogenationPd/C, PtO₂, Raney NiH₂ gas, various pressures and temperaturesHigh efficiency, clean reactionPotential for dehalogenation google.com
Metal/Acid ReductionFe/HCl, SnCl₂/HClAcidic aqueous mediaCost-effective, good for many functional groupsStoichiometric amounts of metal, waste disposal
Electrocatalytic ReductionPolyoxometalate redox mediatorAqueous solution, room temperatureHigh selectivity, sustainable nih.govacs.orgresearchgate.netRequires specialized equipment
Transfer HydrogenationHCOONH₄, Hydrazine (B178648)Pd/C or other catalystsAvoids use of H₂ gasByproduct formation

An alternative synthetic route can be envisioned starting from a nitrile precursor, such as 2-chloro-6-fluorobenzonitrile. This pathway would involve the hydrolysis of the nitrile group to a carboxylic acid, followed by the reduction of the carboxylic acid to an aldehyde.

The hydrolysis of nitriles can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. youtube.com The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis, on the other hand, employs a strong base such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

Once the corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid, is obtained, the next step would be its reduction to the aldehyde. Carboxylic acids are generally resistant to reduction, and their direct conversion to aldehydes can be challenging. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a mild reducing agent. For instance, the Rosenmund reduction utilizes catalytic hydrogenation of an acid chloride over a poisoned palladium catalyst to yield the aldehyde. Alternatively, reagents like diisobutylaluminium hydride (DIBAL-H) can be used for the direct reduction of esters to aldehydes at low temperatures.

This multi-step sequence of hydrolysis followed by reduction provides a viable, albeit potentially longer, route to the target benzaldehyde.

Catalytic Systems in the Synthesis of Halogenated Aminobenzaldehydes

Catalysis plays a pivotal role in the synthesis of halogenated aminobenzaldehydes, offering pathways to increased efficiency, selectivity, and sustainability. The choice of catalyst is critical in orchestrating the desired chemical transformations while minimizing unwanted side reactions, particularly in multifunctional molecules.

In the synthesis of this compound, both reduction and oxidation reactions may be catalyzed by a range of inorganic and organic systems.

For the crucial reduction of the nitro group, inorganic catalysts are predominantly used. Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, are highly effective for catalytic hydrogenation. researchgate.net The solid nature of these catalysts simplifies their removal from the reaction mixture. Homogeneous catalysts, while less common for this specific transformation, can offer high selectivity. To mitigate the issue of dehalogenation in halogenated nitroarenes, modified catalytic systems have been developed. For instance, the addition of promoters or the use of specific supports can enhance the selectivity for the reduction of the nitro group over the cleavage of carbon-halogen bonds. google.com

In a synthetic route that begins with a toluene derivative, such as 2-chloro-6-fluorotoluene, an oxidation step is necessary to introduce the aldehyde functionality. wikipedia.org Inorganic oxidizing agents like chromyl chloride (in the Etard reaction) can be used for this transformation. wikipedia.org

Organic catalysts, or organocatalysts, represent a more modern approach to catalysis. While their application in the direct synthesis of this specific molecule is not widely documented, organocatalysis is a burgeoning field with potential applications in various steps of the synthesis.

Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase to another where the reaction occurs. ijirset.com This is particularly useful in reactions where the reactants have different solubilities, such as in a solid-liquid or liquid-liquid system. ijirset.com

In the synthesis of precursors for this compound, PTCs can be instrumental. For instance, in a nucleophilic aromatic substitution reaction to introduce a fluoro or chloro group, a PTC can transport an anionic nucleophile (e.g., fluoride or chloride) from an aqueous or solid phase into an organic phase where the aromatic substrate is dissolved. nih.gov Common PTCs include quaternary ammonium (B1175870) salts and crown ethers. nih.gov By facilitating the reaction between phases, PTCs can lead to faster reaction rates, milder reaction conditions, and improved yields. rjptonline.org They can also be beneficial in oxidation reactions for the synthesis of aromatic aldehydes from alkyl aromatics. rjptonline.org

The use of PTCs can be particularly advantageous in industrial settings, as it can reduce the need for expensive and anhydrous organic solvents, thereby contributing to a more environmentally friendly process. ijirset.com

The introduction of the benzaldehyde functional group can be achieved through both metal-catalyzed and metal-free methods.

Metal-catalyzed approaches often involve the formylation of an aromatic ring. For example, a Grignard reagent prepared from an aryl halide can react with a formylating agent like N,N-dimethylformamide (DMF) to produce the corresponding benzaldehyde. patsnap.com Transition metal-catalyzed carbonylation reactions, where carbon monoxide is introduced into an aromatic ring in the presence of a metal catalyst (e.g., palladium), also serve as a powerful tool for benzaldehyde synthesis.

Metal-free approaches to benzaldehyde synthesis are also well-established. The Vilsmeier-Haack reaction, for instance, employs a phosphoryl chloride and a substituted amide (like DMF) to formylate activated aromatic rings. The Gattermann reaction and the Gattermann-Koch reaction are other classic methods that utilize hydrogen cyanide or carbon monoxide, respectively, in the presence of a Lewis acid catalyst to introduce the aldehyde group.

Considerations for Sustainable and Green Synthetic Protocols

The development of sustainable synthetic protocols for this compound is centered on minimizing waste, reducing energy consumption, and utilizing safer chemical pathways. Key to this is the implementation of solvent-free reaction conditions and the development of catalysts that can be easily recovered and reused. These approaches not only reduce the environmental footprint of the synthesis but can also lead to more efficient and cost-effective manufacturing processes.

Implementation of Solvent-Free Conditions

Solvent-free synthesis, often facilitated by mechanochemistry (ball milling), offers a significant advancement in green chemistry. By eliminating the need for solvents, this approach reduces volatile organic compound (VOC) emissions, simplifies product purification, and can lead to higher reaction rates and yields.

For the synthesis of substituted benzaldehydes, solvent-free oxidation of the corresponding toluene derivative is a promising route. While specific research on the solvent-free oxidation of 2-amino-6-chloro-3-fluorotoluene is not extensively documented, studies on analogous systems demonstrate the feasibility of this approach. For instance, the oxidation of various primary alcohols to aldehydes has been successfully achieved under solvent-free conditions using catalysts such as Au-Pd/TiO2. These reactions show high turnover frequencies and selectivities, highlighting the potential for similar applications in the synthesis of complex benzaldehydes.

Another potential application of solvent-free conditions is in the formylation of a suitable precursor, such as 2-chloro-3-fluoroaniline. Mechanochemical methods have been shown to be effective for a variety of organic transformations, and the formylation of anilines is a plausible candidate for this technique. The use of a solid-state reaction could potentially avoid the use of hazardous formylating agents and solvents.

Table 1: Illustrative Examples of Solvent-Free Oxidation of Primary Alcohols to Aldehydes

SubstrateCatalystOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Benzyl alcoholAu-Pd/TiO2O21201>9998
1-OctanolAu-Pd/TiO2O212039592
Cinnamyl alcoholAu-Pd/TiO2O21002>9997

This table presents data from studies on model compounds to illustrate the potential of solvent-free oxidation, not specific to the synthesis of this compound.

Development and Utilization of Recoverable Catalysts

Recent advances have demonstrated the efficacy of various recoverable catalysts for the N-formylation of anilines. For example, manganese-based catalysts have been utilized for the N-formylation of anilines using oxalic acid as a carbon monoxide surrogate, offering a safer alternative to traditional methods. Furthermore, bimetallic nanoparticles, such as AuPd–Fe3O4, have been developed as reusable catalysts for the oxidative N-formylation of secondary amines at room temperature. The magnetic properties of the Fe3O4 support allow for easy recovery of the catalyst using an external magnet.

In the context of oxidizing a toluene derivative to the corresponding benzaldehyde, heterogeneous catalysts are of significant interest. Supported noble metal catalysts, such as palladium or gold on various supports (e.g., titania, alumina), have shown high activity and selectivity for the aerobic oxidation of benzylic alcohols and toluenes. These catalysts can be readily separated from the reaction mixture by filtration and reused multiple times with minimal loss of activity.

Table 2: Examples of Recoverable Catalysts in N-Formylation of Anilines

Aniline SubstrateCatalystFormylating AgentConditionsYield (%)Catalyst Reusability (cycles)
AnilineManganese complexOxalic acid120 °C, 24 h92Not reported
N-methylanilineAuPd–Fe3O4Methanol/O2Room temp, 24 h955
4-ChloroanilineSupported PdFormic acid80 °C, 6 h984

This table provides examples from the literature on related compounds to demonstrate the potential of recoverable catalysts.

While direct research on the sustainable synthesis of this compound is limited, the principles of green chemistry offer clear pathways to more environmentally friendly production methods. The implementation of solvent-free conditions, particularly through mechanochemistry, and the development of robust, recoverable catalysts for key synthetic steps like oxidation and formylation hold significant promise. Future research focused on applying these green methodologies to the specific synthesis of this and other complex, functionalized aromatic compounds will be crucial for the continued greening of the chemical industry.

Reactivity and Fundamental Reaction Pathways of 2 Amino 6 Chloro 3 Fluorobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group tends to decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing halogens (chlorine and fluorine) counteract this effect.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-amino-6-chloro-3-fluorobenzoic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from mild to strong, under different reaction conditions. The choice of reagent can depend on the presence of other sensitive functional groups in the molecule. For an amino-substituted aldehyde, milder reagents are often preferred to avoid side reactions involving the amino group.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical ConditionsNotes
Potassium permanganate (B83412) (KMnO₄)Basic or neutral, then acidic workupStrong oxidant, may require protection of the amino group.
Jones reagent (CrO₃/H₂SO₄/acetone)Acidic conditionsStrong oxidant, not ideal for acid-sensitive substrates.
Tollens' reagent ([Ag(NH₃)₂]⁺)Basic (ammoniacal) solutionMild oxidant, serves as a classic qualitative test for aldehydes.
Sodium chlorite (B76162) (NaClO₂)Mildly acidic (buffered), often with a chlorine scavengerSelective for aldehydes, generally does not oxidize amines or alcohols.

The aldehyde group is easily reduced to a primary alcohol, yielding (2-amino-6-chloro-3-fluorophenyl)methanol. This reduction is typically achieved using hydride-based reducing agents. These reagents act as a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbonyl carbon. Sodium borohydride (B1222165) is a mild and selective reducing agent, often preferred for its compatibility with other functional groups and its safety in protic solvents like ethanol (B145695) or methanol. For more sterically hindered or less reactive carbonyls, the more powerful lithium aluminum hydride can be used, although it requires anhydrous conditions and is less selective.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

Reducing AgentTypical SolventsNotes
Sodium borohydride (NaBH₄)Methanol, Ethanol, WaterMild and selective for aldehydes and ketones.
Lithium aluminum hydride (LiAlH₄)Diethyl ether, Tetrahydrofuran (THF)Powerful, non-selective reducing agent; reacts violently with protic solvents. Requires anhydrous conditions.
Catalytic Hydrogenation (H₂/Catalyst)VariousCatalysts include Pd, Pt, Ni. Can also reduce other functional groups.

The carbonyl group of 2-amino-6-chloro-3-fluorobenzaldehyde is a prime site for condensation and nucleophilic addition reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For this compound, this reaction would proceed by the attack of the carbanion generated from the active methylene compound on the aldehyde's carbonyl carbon. For instance, the piperidine-catalyzed Knoevenagel condensation of the related 2-chloro-6-fluorobenzaldehyde (B137617) with methyl cyanoacetate (B8463686) yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate. scientificlabs.co.uk A similar outcome is expected for the title compound.

Imine formation , also known as Schiff base formation, occurs when the aldehyde reacts with a primary amine. The reaction involves nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form a carbon-nitrogen double bond. libretexts.org

Enamine formation occurs when an aldehyde reacts with a secondary amine under acid catalysis. libretexts.orgmasterorganicchemistry.com The mechanism is similar to imine formation up to the formation of an iminium ion intermediate. libretexts.org Since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Cyanohydrin formation involves the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon of the aldehyde. libretexts.orgopenstax.org The reaction is typically carried out using hydrogen cyanide (HCN) with a catalytic amount of base, or by using a cyanide salt like sodium or potassium cyanide (NaCN or KCN) followed by acidification. libretexts.org The base is necessary to generate the cyanide anion, which is the active nucleophile. openstax.org The product of this reaction with this compound is 2-(2-amino-6-chloro-3-fluorophenyl)-2-hydroxyacetonitrile. This reaction is reversible, but the equilibrium generally favors the cyanohydrin product for aldehydes. openstax.org

Condensation and Nucleophilic Addition Reactions

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, its most significant role in the context of this compound is its function as a nucleophile, particularly in intramolecular cyclization reactions to form heterocyclic systems.

The ortho-disposition of the amino and aldehyde groups makes this compound an excellent precursor for the synthesis of quinazolines, a class of fused nitrogen-containing heterocycles with significant biological and pharmaceutical importance. frontiersin.org The general strategy involves the condensation of the 2-aminobenzaldehyde (B1207257) moiety with a nitrogen-containing reactant. For example, molecular iodine can catalyze the reaction of 2-aminobenzaldehydes with benzylamines, using oxygen as the oxidant, to afford quinazolines in good yields under environmentally friendly conditions. frontiersin.orgorganic-chemistry.org Various catalytic systems, including those based on copper, iridium, and cobalt, have also been developed for the synthesis of quinazolines from 2-aminoaryl methanols or aldehydes. organic-chemistry.org These reactions typically proceed through the initial formation of an imine between the aldehyde and the reaction partner, followed by an intramolecular cyclization and subsequent aromatization to give the stable quinazoline (B50416) ring system. The specific substitution pattern of this compound would lead to the formation of correspondingly substituted quinazoline derivatives.

Acylation and Alkylation Reactions

The primary amino group in this compound serves as a potent nucleophilic center. While specific literature detailing simple acylation or alkylation of this isolated compound is not prevalent, this inherent nucleophilicity is fundamental to its utility in heterocycle synthesis. The lone pair of electrons on the nitrogen atom can readily attack electrophiles. This reactivity is the initial step in many cyclization pathways, where the amino group engages with a second reagent, leading to the formation of a larger, fused ring system. For instance, in the synthesis of quinazolines, the amino group's reaction with a one-carbon electrophile is an implicit first step in the ring-forming cascade.

Cyclization Reactions Leading to Fused Heterocycles

A primary application of this compound is its use as a building block for constructing fused heterocyclic systems. The ortho-positioning of the amino and aldehyde groups facilitates annulation reactions to form six-membered rings fused to the parent benzene (B151609) ring. A key example is the synthesis of substituted quinazolines.

Detailed research findings demonstrate the successful cyclization of this compound with formamidine (B1211174) acetate (B1210297) to yield 7-chloro-8-fluoroquinazoline. In this reaction, the formamidine acts as a source of the two nitrogen atoms and one carbon atom required to complete the pyrimidine (B1678525) ring of the quinazoline system. The reaction proceeds by heating the starting materials in a suitable solvent, such as 2-methoxyethanol, leading to the desired bicyclic heterocycle. This transformation serves as a critical step, creating a scaffold that can be further functionalized.

Table 1: Synthesis of 7-chloro-8-fluoroquinazoline
Starting MaterialReagentSolventConditionsProductYield
This compoundFormamidine acetate2-MethoxyethanolReflux7-chloro-8-fluoroquinazolineNot Specified

Nucleophilic Aromatic Substitution (SNAr) Involving Halogen Substituents

The quinazoline ring system derived from this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at positions C4 and C7 of the quinazoline core. The electron-withdrawing nature of the fused pyrimidine ring and its nitrogen atoms sufficiently lowers the electron density of the carbocyclic ring, facilitating the attack of nucleophiles and the displacement of a leaving group. While the fluorine atom at position 8 remains, the chlorine at position 7 and, more significantly, a group installed at position 4 can be readily displaced.

Displacement by Various Nucleophiles (e.g., amines, thiols)

Research has demonstrated that the 7-chloro-8-fluoroquinazoline scaffold undergoes SNAr reactions with various nucleophiles. The chlorine atom at the C7 position can be substituted by nitrogen nucleophiles like morpholine.

Furthermore, the C4 position of the quinazoline ring can be made highly susceptible to nucleophilic attack. Conversion of the 4-hydroxyquinazoline (B93491) (the tautomeric form of quinazolinone) to a 4-chloro or 4-tosyloxyquinazoline creates an excellent leaving group. This allows for the introduction of a wide array of nucleophiles, particularly substituted amines, at this position. These reactions are typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This strategy has been effectively used to synthesize libraries of 4-aminoquinazoline derivatives.

Table 2: Representative SNAr Reactions on the 4-Position of 7-chloro-8-fluoroquinazoline Derivatives
SubstrateNucleophile (Amine)BaseSolventConditionsProduct
4-Chloro-7-chloro-8-fluoroquinazoline(R)-3-aminopiperidine-1-carboxylic acid tert-butyl esterDIPEADMF80 °C, 16 h(R)-3-[(7-Chloro-8-fluoro-quinazolin-4-yl)amino]piperidine-1-carboxylic acid tert-butyl ester
7-Chloro-8-fluoro-quinazolin-4-yl p-toluenesulfonateN-Methyl-2-methoxyethylamineDIPEANMP80 °C, 16 h(7-Chloro-8-fluoro-quinazolin-4-yl)-(2-methoxy-ethyl)-methyl-amine
7-Chloro-8-fluoro-quinazolin-4-yl p-toluenesulfonatePiperidin-4-yl-methanolDIPEANMP80 °C, 16 h[4-(7-Chloro-8-fluoro-quinazolin-4-ylamino)-piperidin-1-yl]-methanol
7-Chloro-8-fluoro-quinazolin-4-yl p-toluenesulfonate(S)-Pyrrolidin-3-olDIPEANMP80 °C, 16 h(S)-1-(7-Chloro-8-fluoro-quinazolin-4-yl)-pyrrolidin-3-ol

Intramolecular Cyclization via SNAr

A review of the scientific literature did not yield specific examples of intramolecular cyclization via SNAr where this compound or its immediate derivatives are the starting materials. This pathway remains a theoretical possibility for appropriately functionalized derivatives but has not been explicitly documented.

Exploration of Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The functional groups present in this compound make it a plausible candidate for various MCRs, such as the Ugi or Passerini reactions, which typically involve an aldehyde and an amine. However, a thorough search of the current scientific literature does not reveal specific instances of this compound being utilized in such MCR strategies.

Applications of 2 Amino 6 Chloro 3 Fluorobenzaldehyde As a Key Synthetic Intermediate

Foundational Building Block for Diverse Organic Molecules

2-Amino-6-chloro-3-fluorobenzaldehyde is a polysubstituted aromatic compound that serves as a valuable starting material in organic synthesis. Its structure incorporates several reactive functional groups: an aldehyde, an amine, and halogen atoms (chloro and fluoro) on the benzene (B151609) ring. This unique combination of features makes it a versatile foundational building block for the construction of a wide array of more complex organic molecules.

The aldehyde group is a key functional handle that can participate in a variety of chemical transformations, including but not limited to, condensation reactions, reductive aminations, and additions of nucleophiles. The amino group, being a nucleophile and a directing group, can be involved in cyclization reactions and can influence the reactivity of the aromatic ring. Furthermore, the presence of both chlorine and fluorine atoms provides opportunities for substitution reactions, such as nucleophilic aromatic substitution, and can be used to modulate the electronic and steric properties of the final products. These halogen substituents are often retained in the final molecular structure to enhance biological activity or to serve as sites for further chemical modification.

While the potential for this compound to act as a precursor in various synthetic pathways is significant due to its functional group array, detailed research findings specifically documenting its broad applications as a foundational building block are not extensively available in the public domain.

Precursor for the Synthesis of Advanced Heterocyclic Scaffolds

The strategic placement of the amino and aldehyde functionalities on the halogenated benzene ring of this compound suggests its utility as a precursor for the synthesis of various heterocyclic systems. Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The intramolecular or intermolecular reactions involving the amino and aldehyde groups can lead to the formation of fused ring systems, which are common motifs in pharmacologically active compounds.

Despite the logical synthetic potential, a comprehensive survey of scientific literature and patent databases did not yield specific examples of the use of this compound for the synthesis of the heterocyclic scaffolds outlined below. The following sections are therefore based on general and well-established principles of heterocyclic chemistry, illustrating the potential synthetic pathways.

Nitrogen-Containing Heterocycles

Fused Bicyclic Systems (e.g., Indazoles, Quinazolines)

The synthesis of indazoles from ortho-aminobenzaldehydes is a known transformation. Theoretically, this compound could be converted to a 4-chloro-7-fluoro-indazole derivative. This would typically involve a reaction sequence such as diazotization of the amino group followed by intramolecular cyclization. However, no specific literature has been found to document this transformation for this particular starting material.

Similarly, quinazolines are often synthesized from 2-aminobenzaldehydes through condensation with a source of a one-carbon unit (like formamide (B127407) or an orthoester) or via a multi-component reaction. The reaction of this compound in such a process would be expected to yield a substituted 8-chloro-7-fluoroquinazoline. Despite the feasibility of this reaction, specific documented examples are not available.

Monocyclic and Fused Pyridines and Pyrimidines

The construction of pyridine (B92270) and pyrimidine (B1678525) rings often involves condensation reactions of 1,3-dicarbonyl compounds or their equivalents with amino-containing substrates. While this compound possesses an amino group, its direct application in common pyridine or pyrimidine syntheses (such as the Hantzsch pyridine synthesis or the Biginelli reaction for dihydropyrimidines) is not straightforward without significant modification of the starting material or the reaction conditions. Searches for direct synthetic routes from this compound to pyridines or pyrimidines did not yield any specific methods or examples.

Imidazo[1,2-a]pyridines and Related Annulated Systems

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. This compound does not fit the typical precursor profile for the direct synthesis of the imidazo[1,2-a]pyridine (B132010) core. While it could potentially be a component in a more complex, multi-step synthesis leading to a related annulated system, no direct synthetic routes have been reported.

Benzoxazoles

Benzoxazoles are generally synthesized through the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. This compound is not an ortho-aminophenol, and therefore, it is not a direct precursor for the synthesis of benzoxazoles through standard methodologies. Alternative synthetic strategies would be required, and no such routes originating from this specific compound have been found in the reviewed literature.

Oxygen-Containing Heterocycles

This compound serves as a versatile precursor in the synthesis of various oxygen-containing heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a chloro atom, and a fluoro atom on the benzaldehyde (B42025) core, allows for diverse chemical transformations, leading to the formation of complex molecular architectures.

Dibenzo[b,f]nih.govhealthinformaticsjournal.comoxazepine (DBO) Derivatives

Dibenzo[b,f] nih.govhealthinformaticsjournal.comoxazepines (DBOs) are a class of seven-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net A common synthetic strategy for constructing the DBO scaffold involves the condensation of a substituted 2-aminophenol (B121084) with a substituted 2-halobenzaldehyde. researchgate.net

While specific examples detailing the use of this compound in the synthesis of DBOs are not extensively documented in publicly available literature, the general synthetic routes for analogous compounds are well-established. The following table outlines representative examples of DBO synthesis from substituted benzaldehydes and aminophenols.

2-Halobenzaldehyde Derivative2-Aminophenol DerivativeReaction ConditionsProductReference
2-Chlorobenzaldehyde2-AminophenolBasic conditions, Microwave irradiationDibenzo[b,f] nih.govhealthinformaticsjournal.comoxazepine researchgate.net
2-Fluorobenzaldehyde4-Methyl-2-aminophenolPEG300, K2CO38-Methyldibenzo[b,f] nih.govhealthinformaticsjournal.comoxazepine researchgate.net
Substituted Furans and Oxadiazoles (B1248032)

Substituted Furans:

The synthesis of substituted furans often involves cyclization reactions of appropriately functionalized precursors. While direct synthesis of furans from this compound is not a commonly reported pathway, this benzaldehyde derivative can be chemically modified to serve as a precursor. For instance, the aldehyde functionality can undergo reactions to introduce a carbon chain that, along with the amino group, can participate in a cyclization to form a furan (B31954) ring. The specific reaction conditions and the nature of the other reactants would determine the substitution pattern of the resulting furan.

Substituted Oxadiazoles:

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are of particular interest in medicinal chemistry. rjptonline.org

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. healthinformaticsjournal.com this compound can be a starting point for such a synthesis. The amino group can be first acylated, and the aldehyde group can be converted to a carboxylic acid or an ester. This difunctionalized intermediate can then be reacted with hydrazine (B178648) to form a diacylhydrazine, which upon cyclization, would yield a 1,3,4-oxadiazole derivative bearing the substituted phenyl ring.

Another approach involves the reaction of an acid hydrazide with a carboxylic acid or its derivative. healthinformaticsjournal.com The aldehyde group of this compound could be oxidized to a carboxylic acid. The resulting 2-amino-6-chloro-3-fluorobenzoic acid can then be converted to its corresponding acid hydrazide. Reaction of this hydrazide with various carboxylic acids or acid chlorides would lead to the formation of a range of 2,5-disubstituted 1,3,4-oxadiazoles. healthinformaticsjournal.com

The following table summarizes general synthetic routes to substituted oxadiazoles that could potentially be adapted for use with derivatives of this compound.

Starting Material 1Starting Material 2Key Reagent/ConditionProduct TypeReference
Acid HydrazideCarboxylic AcidDehydrating agent (e.g., POCl3)2,5-Disubstituted 1,3,4-Oxadiazole healthinformaticsjournal.com
AmidoximeAcylating AgentCyclization3,5-Disubstituted 1,2,4-Oxadiazole rjptonline.org
Phenyl Acetic Acid DerivativeThiosemicarbazide (B42300)POCl35-Substituted-1,3,4-oxadiazol-2-amine nih.govresearchgate.net

Sulfur-Containing Heterocycles (e.g., Thiadiazoles)

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. They exist in various isomeric forms, with 1,3,4-thiadiazoles and 1,2,4-thiadiazoles being the most common. These heterocycles are known for a broad spectrum of biological activities. mdpi.com

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazones derived from aldehydes. mdpi.com this compound can react with thiosemicarbazide to form the corresponding thiosemicarbazone. Subsequent oxidative cyclization of this intermediate, often using reagents like ferric chloride or other oxidizing agents, would yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative with the 2-amino-6-chloro-3-fluorophenyl substituent at the 5-position.

Alternatively, the aldehyde can be converted into a carboxylic acid derivative, which can then react with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to form the 2-amino-5-substituted-1,3,4-thiadiazole. nih.govencyclopedia.pub

The table below presents common synthetic strategies for thiadiazole derivatives.

Starting Material 1Starting Material 2Key Reagent/ConditionProduct TypeReference
AldehydeThiosemicarbazideOxidative Cyclization2-Amino-5-substituted-1,3,4-thiadiazole mdpi.com
Carboxylic AcidThiosemicarbazideDehydrating Agent (e.g., H2SO4)2-Amino-5-substituted-1,3,4-thiadiazole nih.govencyclopedia.pub
ThiosemicarbazideCarbon DisulfideBase1,3,4-Thiadiazole-2,5-dithiol nih.gov

Development of Chemical Probes for Enantiopurity Determination

The determination of the enantiomeric purity of a chiral compound is a critical aspect of stereoselective synthesis and pharmaceutical development. One common method for this is the use of chiral derivatizing agents (CDAs). A CDA is a chiral, enantiomerically pure reagent that reacts with a racemic or scalemic mixture of a chiral analyte to form a mixture of diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and quantified by techniques such as NMR spectroscopy or chromatography. wikipedia.org

While there is no specific mention in the reviewed literature of this compound being used as a chiral derivatizing agent, its structure contains functionalities that could be exploited for such purposes after appropriate modification. For the aldehyde to function as a CDA, it would first need to be resolved into its individual enantiomers if it were chiral, or more likely, it would be used to derivatize a chiral amine or alcohol, with the chirality residing on the analyte.

The aldehyde group can react with chiral primary amines to form diastereomeric imines (Schiff bases). The presence of the fluorine atom in the molecule could be particularly advantageous for the analysis of the resulting diastereomers by ¹⁹F NMR spectroscopy. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, which can provide excellent resolution of the signals corresponding to the different diastereomers, allowing for accurate determination of the enantiomeric excess of the original amine.

Similarly, the amino group of this compound could be reacted with a chiral carboxylic acid or its derivative to form diastereomeric amides. The analysis of these amides by NMR or HPLC could then be used to determine the enantiopurity of the carboxylic acid.

The effectiveness of a CDA depends on several factors, including the efficiency of the derivatization reaction, the stability of the resulting diastereomers, and the degree of separation of the signals in the analytical technique used. The chloro and fluoro substituents on the aromatic ring of this compound would influence the electronic environment of the molecule and could enhance the chemical shift differences between the diastereomeric products, thereby improving the accuracy of the enantiopurity determination.

Derivatization and Structure Reactivity Studies

Systematic Synthesis of Functionalized Derivatives

The unique substitution pattern of 2-Amino-6-chloro-3-fluorobenzaldehyde, featuring an amino group, an aldehyde, and two different halogens on an aromatic ring, provides multiple avenues for the systematic synthesis of a diverse library of functionalized derivatives. Synthetic strategies can target the aldehyde moiety, the amino group, or the aromatic ring itself.

Derivatization via the Aldehyde Group: The formyl group is a versatile handle for numerous transformations.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-amino-6-chloro-3-fluorobenzoic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. This introduces a new functional group capable of further reactions, such as esterification or amidation.

Reduction: Selective reduction of the aldehyde to a primary alcohol (2-amino-6-chloro-3-fluorobenzyl alcohol) can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), preserving the other functional groups.

Condensation Reactions: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. Examples include:

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which can be valuable as ligands or as intermediates for synthesizing secondary amines via reduction.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, offering a route to stilbene-like structures.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base leads to the formation of a new carbon-carbon double bond, a key step in the synthesis of various heterocyclic and carbocyclic systems.

Derivatization via the Amino Group: The nucleophilic amino group can be targeted for various modifications.

Acylation and Sulfonylation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions can be used to install a wide range of substituents, altering the electronic properties and steric profile of the molecule.

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly versatile intermediate can then undergo a variety of Sandmeyer or related reactions to replace the amino group with other functionalities, including halogens (-Br, -I), cyano (-CN), or hydroxyl (-OH) groups.

Derivatization via the Aromatic Ring: Further substitution on the aromatic ring is challenging due to the existing polysubstitution but can be predicted based on the directing effects of the current groups. This will be discussed in detail in subsequent sections.

Below is a table of potential derivatives and the synthetic approaches to obtain them.

Target Functional GroupReaction TypePotential Derivative Structure
Aldehyde (-CHO)Oxidation2-Amino-6-chloro-3-fluorobenzoic acid
Aldehyde (-CHO)Reduction(2-Amino-6-chloro-3-fluorophenyl)methanol
Aldehyde (-CHO)Schiff Base FormationN-(2-Amino-6-chloro-3-fluorobenzylidene)alkanamine
Aldehyde (-CHO)Wittig Reaction2-Amino-6-chloro-3-fluoro-1-(prop-1-en-2-yl)benzene
Amino (-NH₂)AcylationN-(2-formyl-3-chloro-4-fluorophenyl)acetamide
Amino (-NH₂)SulfonylationN-(2-formyl-3-chloro-4-fluorophenyl)benzenesulfonamide
Amino (-NH₂)Diazotization/Sandmeyer2,6-Dichloro-3-fluorobenzaldehyde

Influence of Halogen and Amino Substituents on Chemical Reactivity and Selectivity

The chemical behavior of this compound is dictated by the complex interplay of the electronic effects of its three distinct substituents. Each group exerts inductive (through sigma bonds) and resonance (through the pi system) effects that modulate the electron density of the aromatic ring and the reactivity of the aldehyde group.

Amino Group (-NH₂): This is a powerful activating group. It exerts a strong electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the benzene (B151609) ring, and a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. The resonance effect is dominant, leading to a significant increase in electron density on the ring, particularly at the ortho and para positions. pharmaguideline.com

Reactivity of the Aldehyde Group: The substituents also influence the electrophilicity of the carbonyl carbon in the aldehyde group.

The electron-donating amino group (+M effect) increases the electron density throughout the ring, which can slightly reduce the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles compared to benzaldehyde (B42025) itself.

Conversely, the electron-withdrawing inductive effects (-I) of the chlorine and fluorine atoms pull electron density away from the ring and the aldehyde group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. quora.com

The precise reactivity of the aldehyde is a balance of these opposing electronic influences.

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on RingDirecting Effect
-NH₂Weakly WithdrawingStrongly DonatingActivatingOrtho, Para
-ClStrongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-FStrongly WithdrawingWeakly DonatingDeactivatingOrtho, Para

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the existing substituents determine the position of any further electrophilic aromatic substitution (EAS). In this case, all three substituents (-NH₂, -Cl, -F) are ortho-, para-directors. pharmaguideline.com The regiochemical outcome is determined by the strongest activating group, which is the amino group.

Position 1: Occupied by the aldehyde group.

Position 2: Occupied by the amino group.

Position 3: Occupied by the fluoro group (ortho to -NH₂).

Position 4: Vacant (meta to -NH₂).

Position 5: Vacant (para to -NH₂).

Position 6: Occupied by the chloro group (ortho to -NH₂).

The amino group strongly directs incoming electrophiles to its ortho and para positions. The two ortho positions (C3 and C1/C6 relative to the amine) are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, which is para to the strongly activating amino group. The directing effects of the halogens are weaker and are overridden by the amino group. Thus, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield the 5-substituted derivative almost exclusively.

PositionRelation to -NH₂Relation to -FRelation to -ClPredicted EAS Reactivity
C4metaorthometaLow
C5parametaorthoHigh

Stereoselectivity: The starting molecule, this compound, is achiral and does not have any stereocenters.

Reactions at the aldehyde group that generate a new chiral center, such as the addition of a Grignard reagent or a cyanide ion, will produce a racemic mixture of enantiomers in the absence of any chiral influence.

Achieving stereoselectivity (i.e., the preferential formation of one enantiomer or diastereomer over another) would require the use of asymmetric synthesis strategies. This could involve employing chiral reagents, chiral catalysts (e.g., in asymmetric reductions or additions), or chiral auxiliaries attached to the molecule prior to the stereocenter-forming reaction. For instance, an asymmetric reduction of the aldehyde could yield a single enantiomer of the corresponding alcohol.

Exploration of Molecular Recognition Features through Derivatization

Inherent Recognition Features:

Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen of the aldehyde (-CHO) is a hydrogen bond acceptor.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, a type of non-covalent interaction where an electrophilic region on the halogen interacts with a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom).

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking with other aromatic systems or cation-π interactions.

Modulation through Derivatization: Derivatization can be strategically employed to enhance or modify these recognition features to create tailored receptors for specific target molecules.

Enhancing Hydrogen Bonding: Converting the amino group to an amide or sulfonamide introduces another hydrogen bond donor (the N-H of the amide) and a strong hydrogen bond acceptor (the sulfonyl or carbonyl oxygen). Converting the aldehyde to a Schiff base can introduce new hydrogen bond acceptor sites and potential metal coordination sites.

Introducing New Interaction Sites: Attaching crown ethers or cyclodextrins via the amino or aldehyde group could create receptors for specific cations or small organic molecules.

Developing Sensors: Derivatization with a fluorophore could lead to the development of fluorescent chemosensors. Binding of a target analyte to the recognition sites on the benzaldehyde scaffold could induce a change in the fluorescence signal, allowing for detection.

The systematic modification of this scaffold allows for a detailed exploration of how different non-covalent forces contribute to binding affinity and selectivity.

Recognition FeatureInteracting Groups on Core MoleculePotential Effect of Derivatization
Hydrogen Bonding-NH₂ (donor), C=O (acceptor)Acylation of -NH₂ adds a C=O acceptor and an N-H donor. Schiff base formation adds a C=N acceptor.
Halogen Bonding-Cl, -F (donors)Generally retained, electronic environment can be tuned by derivatizing other groups.
π-π StackingAromatic RingCan be enhanced by adding other aromatic groups.
Metal Coordination-NH₂, C=OSchiff base derivatives can form stable complexes with various metal ions (e.g., Cu²⁺, Ni²⁺).

Theoretical and Computational Investigations of 2 Amino 6 Chloro 3 Fluorobenzaldehyde and Its Derivatives

Quantum Mechanical Calculations for Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. For 2-Amino-6-chloro-3-fluorobenzaldehyde, these computational methods can provide significant insights into its molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Geometry Optimization

DFT calculations are a cornerstone of computational chemistry for optimizing molecular geometries. analis.com.my By utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined. analis.com.my This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For analogous compounds like 2-Chloro-6-Fluoro Benzaldehyde (B42025), DFT studies have successfully predicted these parameters. researchgate.net It is anticipated that in this compound, the presence of the amino group at the C2 position, the chlorine atom at the C6 position, and the fluorine atom at the C3 position would influence the geometry of the benzene (B151609) ring and the orientation of the aldehyde group. Intramolecular hydrogen bonding between the amino group and the aldehyde or chloro group could also play a role in stabilizing specific conformations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP)

Parameter Predicted Value
C-C (ring) bond lengths 1.39 - 1.41 Å
C-N bond length ~1.37 Å
C-Cl bond length ~1.74 Å
C-F bond length ~1.35 Å
C=O bond length ~1.22 Å
C-H (aldehyde) bond length ~1.11 Å
C-C-N bond angle ~120°
C-C-Cl bond angle ~120°
C-C-F bond angle ~119°

Note: These values are estimations based on related structures and may vary in actual calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO is likely centered on the electron-withdrawing aldehyde group and the benzene ring. The electronic transitions, such as n → π* and π → π*, can be predicted using Time-Dependent DFT (TD-DFT) calculations, providing insights into the molecule's UV-visible absorption spectrum. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.5 to -2.5

Note: These values are estimations based on related structures and may vary in actual calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. nih.gov This method examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energies associated with these interactions. nih.gov

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These could include delocalization of the lone pair electrons from the nitrogen of the amino group and the oxygen of the aldehyde group into the π* orbitals of the benzene ring. Additionally, intramolecular hydrogen bonds, for instance between the amino group's hydrogen and the carbonyl oxygen or the chlorine atom, would be identifiable through NBO analysis, highlighting their role in stabilizing the molecular structure.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By simulating these spectra, vibrational modes can be assigned to specific molecular motions, aiding in the structural characterization of the compound.

Theoretical Infrared (IR) and Raman Spectra Predictions

DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, a detailed theoretical vibrational analysis would involve calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled to better match experimental data. nih.gov

The predicted IR and Raman spectra would exhibit characteristic peaks corresponding to the functional groups present in the molecule. For instance, the N-H stretching vibrations of the amino group, the C=O stretching of the aldehyde, and the C-Cl and C-F stretching modes would all have distinct frequencies. A comparative analysis of the theoretical and experimental spectra would allow for a comprehensive assignment of the vibrational modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amino (NH₂) Symmetric Stretch ~3400
Amino (NH₂) Asymmetric Stretch ~3500
Aldehyde (C=O) Stretch ~1700
Aromatic C-H Stretch 3000 - 3100
C-Cl Stretch 600 - 800

Note: These values are estimations based on related structures and may vary in actual calculations.

Conformational Analysis and Dimerization Studies

The presence of the aldehyde and amino groups allows for the possibility of different conformers in this compound, primarily due to rotation around the C-C bond connecting the aldehyde group to the ring and the C-N bond of the amino group. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. acs.org

Dimerization studies can also be performed to investigate intermolecular interactions. For this compound, hydrogen bonding between the amino group of one molecule and the aldehyde group of another could lead to the formation of stable dimers. Computational analysis of these dimers would provide insights into the strength and nature of these intermolecular forces, which are crucial for understanding the compound's properties in the solid state.

Computational Mechanistic Elucidation of Key Reactions

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For a substituted benzaldehyde like this compound, understanding its reaction mechanisms is crucial for predicting its reactivity, designing new synthetic routes, and developing potential applications.

Transition State Analysis and Reaction Coordinate Mapping

At the heart of understanding any chemical reaction lies the identification and characterization of its transition state (TS). The transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. Computational methods, particularly those based on Density Functional Theory (DFT), are extensively used to locate and analyze these fleeting structures. nih.govresearchgate.net

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, transition state analysis would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and the transition state.

Frequency Calculations: Verifying the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state downhill to both the reactants and the products. This confirms that the identified TS indeed connects the desired reactants and products.

By analyzing the geometry of the transition state, chemists can gain insights into the bonding changes occurring during the reaction. For instance, in a reaction between this compound and an amine, the transition state would likely show the partial formation of a new carbon-nitrogen bond and the partial breaking of the carbon-oxygen double bond. nih.govresearchgate.net

Reaction coordinate mapping provides a visual representation of the energy changes as the reaction progresses. This is typically depicted as a 2D plot of energy versus the reaction coordinate. The reaction coordinate is a collective variable that represents the progress of the reaction, often corresponding to the change in a specific bond length or angle.

Illustrative Data for a Hypothetical Reaction:

Below is an example of a data table that could be generated from a transition state analysis of a hypothetical reaction of this compound.

SpeciesRelative Energy (kcal/mol)Key Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Reactants0.0C=O: 1.21N/A
Transition State+15.2C-O: 1.35, C-Nu: 1.98-350
Products-5.8C-O: 1.43, C-Nu: 1.47N/A

Note: This data is illustrative and not based on actual calculations for the specified molecule.

Energy Profile Calculations for Catalytic and Non-Catalytic Pathways

Energy profile diagrams are essential for comparing the feasibility of different reaction pathways. researchgate.netresearchgate.net These diagrams plot the potential energy of the system as it evolves from reactants to products, highlighting the energies of all intermediates and transition states.

For this compound, one could computationally investigate both catalyzed and non-catalyzed reaction pathways. For example, the addition of an alcohol to the aldehyde group can proceed without a catalyst, but it is often accelerated by the presence of an acid or a base.

Non-Catalytic Pathway: The direct reaction would likely have a high activation energy, making it a slow process. Computational calculations would determine the energy of the transition state for this direct addition.

By comparing the energy profiles, researchers can determine which pathway is more favorable and quantify the effect of the catalyst. This information is invaluable for optimizing reaction conditions.

Illustrative Energy Profile Data:

The following table illustrates the kind of data that would be generated to compare catalytic and non-catalytic pathways.

Reaction StepNon-Catalytic Pathway ΔG (kcal/mol)Catalytic Pathway ΔG (kcal/mol)
Reactants → TS1+25.5+12.0
TS1 → Intermediate-10.2-18.5
Intermediate → TS2N/A+8.5
TS2 → ProductsN/A-15.0

Note: This data is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactivity. researchgate.net The MEP is calculated for a particular molecular geometry and is typically plotted onto the molecule's electron density surface. Different colors are used to represent different values of the electrostatic potential.

Red: Indicates regions of high electron density and negative electrostatic potential. These are the sites most susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential. These are the sites most susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-neutral potential.

For this compound, an MEP map would reveal several key features:

A region of high negative potential (red) would be localized around the oxygen atom of the carbonyl group, indicating its nucleophilic character and its propensity to act as a proton acceptor.

A region of high positive potential (blue) would be centered on the hydrogen atom of the aldehyde group and potentially on the hydrogens of the amino group, highlighting their electrophilic character.

The substituents on the benzene ring (amino, chloro, and fluoro groups) would also influence the charge distribution of the aromatic ring, creating a more complex MEP map. The electron-donating amino group and the electron-withdrawing halogen atoms would create distinct regions of positive and negative potential on the ring.

By analyzing the MEP map, chemists can predict how this compound will interact with other molecules. For instance, it would be predicted that a nucleophile would preferentially attack the carbonyl carbon, which is adjacent to the electronegative oxygen atom.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Amino-6-chloro-3-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. The spectrum would be expected to show signals for the aldehyde proton (-CHO), the amine protons (-NH₂), and the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning each proton to its specific position on the molecule. However, specific experimental ¹H NMR data for this compound is not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the aldehyde group and the six carbons of the aromatic ring. The chemical shifts of the carbon atoms would be influenced by the attached functional groups (amino, chloro, fluoro, and aldehyde groups). No specific experimental ¹³C NMR data for this compound has been found in public databases.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. ¹⁹F NMR is a sensitive method that provides information about the chemical environment of the fluorine atom. The spectrum would be expected to show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable structural information. Specific ¹⁹F NMR data for this compound is not publicly available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR and Raman spectra would be expected to show absorption bands corresponding to the N-H stretching of the amino group, the C=O stretching of the aldehyde group, C-Cl stretching, C-F stretching, and various vibrations of the aromatic ring. While these techniques are standard for characterization, specific IR and Raman spectra for the title compound are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. A mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom. Analysis of the fragmentation ions would help to confirm the connectivity of the atoms. Detailed mass spectrometry data for this specific compound has not been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) in the UV region, corresponding to π-π* and n-π* electronic transitions within the substituted benzene ring and the aldehyde group. However, no specific UV-Vis absorption data for this compound is available in the surveyed scientific literature.

Despite a comprehensive search of scientific literature and crystallographic databases, no specific experimental X-ray crystallography data for the compound this compound has been found in the public domain.

Therefore, the section on "," subsection "7.5. X-ray Crystallography for Absolute Structural Confirmation," including detailed research findings and data tables, cannot be generated at this time. The generation of scientifically accurate and verifiable content as per the instructions is contingent on the availability of published research data.

Future Research Directions and Unexplored Avenues for 2 Amino 6 Chloro 3 Fluorobenzaldehyde

Development of Novel and Highly Efficient Synthetic Pathways

The future synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde and its derivatives is poised to move beyond traditional methods, embracing modern, more efficient, and sustainable technologies. Key areas for development include:

Advanced Catalytic Methods: The application of late-stage functionalization techniques, particularly those involving organometallic catalysis, could provide highly efficient and regioselective routes to this compound. acs.org Transition-metal-catalyzed C-H functionalization, for instance, offers a powerful strategy for the direct introduction of substituents onto aromatic rings, potentially streamlining the synthesis of polysubstituted anilines and benzaldehydes. nih.govresearchgate.netyale.edubath.ac.uk

Photoredox and Electrochemical Synthesis: These emerging synthetic strategies offer green and mild alternatives to classical methods. galchimia.comresearchgate.net The use of light or electricity to drive chemical reactions can lead to novel reactivity and selectivity, providing new avenues for the construction of complex molecules like this compound.

Enzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and environmentally benign reaction conditions. nih.govnih.gov Future research could explore the enzymatic halogenation or amination of precursor molecules to afford the target compound, or the enzymatic synthesis of aromatic aldehydes from renewable starting materials. nih.govresearchgate.netgoogle.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Advanced Catalysis High efficiency, regioselectivity, functional group tolerance.Development of novel catalysts for C-H functionalization and cross-coupling reactions.
Photoredox/Electrochemistry Mild reaction conditions, sustainable energy sources, unique reactivity.Exploration of new photocatalysts and electrochemical cells for aromatic synthesis.
Enzymatic Synthesis High selectivity, environmentally friendly, use of renewable resources.Discovery and engineering of enzymes for halogenation, amination, and aldehyde synthesis.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic and steric properties of this compound suggest a rich and largely unexplored reactivity profile. Future investigations should focus on:

Exploiting Ortho-Substitution Effects: The presence of substituents ortho to the aldehyde and amino groups can lead to unique reactivity, such as intramolecular cyclizations to form novel heterocyclic scaffolds. The interplay between the electron-donating amino group and the electron-withdrawing halogens can also influence the reactivity of the aldehyde and the aromatic ring in unexpected ways.

Unusual Condensation Reactions: The aldehyde functionality can participate in a variety of condensation reactions. Research into its reactions with novel nucleophiles could lead to the discovery of new chemical transformations and the synthesis of complex molecular architectures.

Metal-Mediated Transformations: The halogen atoms on the aromatic ring provide handles for a wide range of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular frameworks.

Expansion of Its Utility in the Synthesis of Complex Natural Products and Analogues

Substituted aromatic scaffolds are prevalent in a vast array of natural products with significant biological activity. mdpi.comnih.govmdpi.comresearchgate.net this compound could serve as a valuable building block in this area:

As a Versatile Synthetic Scaffold: The multiple functional groups on the molecule allow for its elaboration into more complex structures found in natural products. Its unique substitution pattern could be a key feature in the synthesis of novel analogues of known bioactive compounds.

In Diversity-Oriented Synthesis: The compound can be used as a starting point for the creation of libraries of structurally diverse molecules for high-throughput screening in drug discovery programs. The ability to readily modify the aldehyde, amino, and halogen functionalities would be a significant advantage in this approach.

Advanced Integration of Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical phenomena. nih.gov Its application to this compound could accelerate research and development:

Predicting Reaction Mechanisms and Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the feasibility of proposed transformations, and understand the origins of selectivity. acs.orgnih.gov This can guide experimental work and reduce the amount of trial-and-error required.

In Silico Design of Novel Reactions: Computational screening of potential reactants and catalysts could lead to the discovery of entirely new chemical reactions and synthetic strategies for this and related molecules.

Predicting Spectroscopic and Physicochemical Properties: Computational methods can accurately predict properties such as NMR spectra, which can aid in the characterization of new compounds, as well as properties relevant to materials science applications. researchgate.net

Computational ApplicationPotential ImpactRelevant Techniques
Reaction Prediction Faster optimization of synthetic routes, discovery of new reactions.DFT, ab initio methods, machine learning. rsc.orgrsc.org
Property Prediction Aid in compound characterization, design of materials with specific properties.Quantum mechanical calculations, molecular dynamics simulations.
Mechanism Elucidation Deeper understanding of reactivity, rational design of catalysts.Transition state theory, reaction coordinate analysis.

Exploration in Materials Science Applications (e.g., semiconducting materials)

The presence of halogen atoms and an aromatic amine moiety suggests that this compound and its derivatives could have interesting applications in materials science:

Organic Semiconductors: Halogenated anilines are known to be components of organic semiconducting materials. researchgate.net The specific combination of chlorine and fluorine in this molecule could lead to unique electronic properties, making it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability of halogenated compounds to influence molecular packing is a key factor in designing efficient organic semiconductors. researchgate.net

Liquid Crystals: Fluorinated aromatic compounds are widely used in the design of liquid crystals for display applications. beilstein-journals.orgacs.orgresearchgate.netnsf.gov The polar nature of the C-F and C-Cl bonds, combined with the rigid aromatic core, could impart desirable liquid crystalline properties.

Conductive Polymers: Polyaniline is a well-known conductive polymer. wikipedia.org The incorporation of halogen atoms into aniline-based polymers can modulate their conductivity and other properties. Future research could explore the polymerization of this compound or its derivatives to create novel conductive materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-chloro-3-fluorobenzaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization. For example:

Fluorination : Introduce fluorine via electrophilic aromatic substitution using HF or fluoroborate salts under controlled conditions (analogous to methods for 2-chloro-6-fluorobenzaldehyde synthesis ).

Amination : Protect the aldehyde group (e.g., as an acetal) before introducing the amino group via nitro reduction or Buchwald-Hartwig coupling.

Chlorination : Direct chlorination at the 6-position using Cl₂ or N-chlorosuccinimide (NCS) under Lewis acid catalysis.

  • Key Considerations : Monitor regioselectivity using NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/GC-MS : Quantify impurities (e.g., unreacted intermediates or oxidation byproducts).
  • NMR Spectroscopy : Resolve overlapping peaks using 2D NMR (COSY, HSQC) to confirm substituent positions and detect tautomeric forms .
  • Stability Testing : Store under inert atmospheres (N₂/Ar) at −20°C to prevent aldehyde oxidation or dimerization. Conduct accelerated degradation studies under varying pH/temperature .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity from halogenated aromatics.
  • Waste Disposal : Neutralize aldehyde groups before disposal (e.g., bisulfite adduct formation) to reduce environmental impact .

Advanced Research Questions

Q. How do electronic effects of substituents (NH₂, Cl, F) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Analysis : The amino group (electron-donating) activates the ring for electrophilic substitution, while Cl and F (electron-withdrawing) direct reactions to specific positions. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura or Ullmann couplings .
  • Experimental Validation : Compare coupling yields under varying catalysts (Pd, Cu) and ligand systems to optimize conditions .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

  • Methodological Answer :

  • Advanced NMR Techniques :
  • Use ¹⁹F NMR to distinguish fluorine’s para/meta effects on chemical shifts.
  • Employ NOESY to confirm spatial proximity of substituents.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian simulations) .

Q. What strategies address low yields in large-scale synthesis?

  • Methodological Answer :

  • Process Optimization :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd/C) for cost-effective scaling .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., dehalogenated or oxidized species) and adjust reaction stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.